molecular formula C19H22O4 B4893468 3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde

3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde

Cat. No.: B4893468
M. Wt: 314.4 g/mol
InChI Key: WCJJHGLMEICTIX-UHFFFAOYSA-N
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Description

3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde is an organic compound with the molecular formula C19H22O5. It is a benzaldehyde derivative characterized by the presence of ethoxy and phenoxy groups attached to a butoxy chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde typically involves multi-step organic reactions. One common method is the etherification of 3-hydroxybenzaldehyde with 4-(2-ethoxyphenoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; sulfonation using concentrated sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-[4-(2-ethoxyphenoxy)butoxy]benzoic acid.

    Reduction: 3-[4-(2-ethoxyphenoxy)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction performed.

Scientific Research Applications

3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The ethoxy and phenoxy groups may contribute to its overall lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-4-(pentyloxy)benzaldehyde
  • 3-methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
  • 4-ethoxy-2-hydroxy-benzaldehyde
  • 3-ethoxy-4-(2-(4-morpholinyl)ethoxy)benzaldehyde

Uniqueness

3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and phenoxy groups attached to a butoxy chain provides a unique structural framework that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-2-21-18-10-3-4-11-19(18)23-13-6-5-12-22-17-9-7-8-16(14-17)15-20/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJJHGLMEICTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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